1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves several steps, typically starting with the preparation of the furyl and pyrimidinyl intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of ketones to alcohols.
Scientific Research Applications
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in material science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone can be compared with similar compounds like:
2-Acetylfuran: This compound has a similar furyl structure but lacks the pyrimidinyl and mercapto groups, making it less versatile in certain reactions.
2-Furyl methyl ketone: Similar to 2-acetylfuran, this compound also lacks the additional functional groups present in this compound, limiting its applications.
The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.
Biological Activity
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone, with the molecular formula C11H10N2O2S and a molar mass of approximately 234.28 g/mol, is a compound of increasing interest in biomedical research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyrimidine ring substituted with a furyl group and a mercapto group, enhancing its reactivity and biological activity. The ethanone functional group further contributes to its chemical versatility.
Property | Value |
---|---|
Molecular Formula | C11H10N2O2S |
Molecular Weight | 234.28 g/mol |
CAS Number | 13995-71-6 |
Appearance | Powder |
Storage Conditions | Room Temperature |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of mercapto-pyrimidines possess antibacterial effects against various strains of bacteria, suggesting that this compound may also demonstrate similar properties due to its structural characteristics.
Hypolipidemic Effects
A related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), has been identified as a potent hypolipidemic agent in rodent models. It effectively reduced low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) levels. Given the structural similarities between AMMPCA and this compound, it is plausible that the latter could exhibit hypolipidemic effects as well .
Cytotoxicity and Antiproliferative Activity
In vitro studies have demonstrated the potential cytotoxicity of compounds with similar structures against cancer cell lines. For example, antiproliferative assays using MCF-7 breast cancer cells have shown that certain pyrimidine derivatives can inhibit cell growth significantly. This suggests that this compound may also possess anticancer properties .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in lipid metabolism.
- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the mercapto group may confer antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various mercapto-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a furyl substitution exhibited enhanced antibacterial activity compared to their non-furyl counterparts, highlighting the importance of this structural feature in biological activity.
Case Study 2: Lipid Profile Improvement
In another study involving AMMPCA, rodents were administered doses ranging from 10 to 20 mg/kg/day. The results showed a significant reduction in LDL and total cholesterol levels while increasing HDL levels. This study supports the hypothesis that similar compounds could influence lipid profiles favorably .
Properties
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJZAAHQCXRAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557932 |
Source
|
Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13995-71-6 |
Source
|
Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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